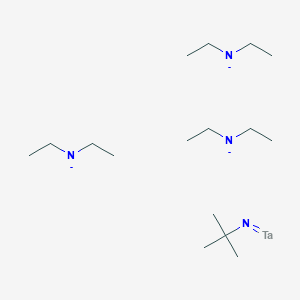
tert-butyliminotantalum;diethylazanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyliminotantalum;diethylazanide: is an organometallic compound with the molecular formula C16H39N4Ta and a molecular weight of 468.46 g/mol . This compound is known for its unique structure, which includes a tantalum center coordinated by three diethylamido groups and one tert-butylimido group . It is typically a colorless to pale yellow liquid that is sensitive to air and moisture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyliminotantalum;diethylazanide can be synthesized through the reaction of tantalum pentachloride with diethylamine and tert-butylamine under controlled conditions . The reaction typically involves the use of an inert atmosphere to prevent oxidation and hydrolysis of the product . The reaction can be represented as follows:
TaCl5+3HNEt2+HNCMe3→Ta(NMe3)(NEt2)3+5HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyliminotantalum;diethylazanide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form tantalum oxides.
Reduction: Can be reduced to lower oxidation states of tantalum.
Substitution: The diethylamido groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Involves the use of ligands like phosphines or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Tantalum pentoxide (Ta2O5).
Reduction: Lower oxidation state tantalum compounds.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: tert-Butyliminotantalum;diethylazanide is used as a precursor in the synthesis of tantalum-based materials, including tantalum nitride, which is used in microelectronics and as a diffusion barrier .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential use in biomedical devices due to their biocompatibility and stability .
Industry: In the industrial sector, this compound is utilized in the production of high-performance coatings and thin films through processes like atomic layer deposition .
Mécanisme D'action
The mechanism of action of tert-butyliminotantalum;diethylazanide primarily involves its role as a precursor in chemical vapor deposition and atomic layer deposition processes. The compound decomposes under specific conditions to form tantalum-containing films, which are essential in various high-tech applications . The molecular targets and pathways involved include the interaction of the compound with substrates to form uniform and adherent coatings .
Comparaison Avec Des Composés Similaires
- Tantalum tris(diethylamido)-tert-butylimide
- Tantalum tris(diethylamido)-tert-butylimido
Comparison: tert-Butyliminotantalum;diethylazanide is unique due to its specific ligand arrangement, which imparts distinct reactivity and stability compared to other tantalum compounds . Its ability to form high-quality films makes it particularly valuable in advanced material applications .
Propriétés
IUPAC Name |
tert-butyliminotantalum;diethylazanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.3C4H10N.Ta/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUVVCYTHMBYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39N4Ta-3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
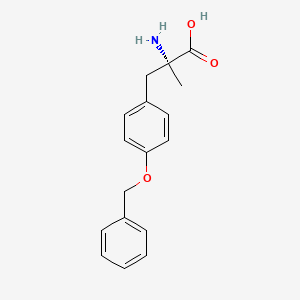
![N-[(7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B13388383.png)
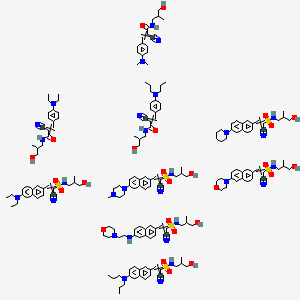
![2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid](/img/structure/B13388393.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B13388403.png)
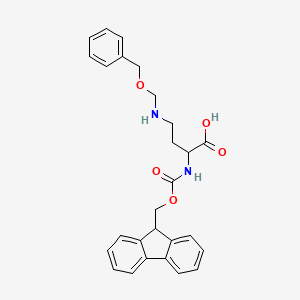
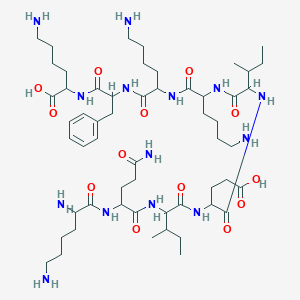
![N-[3-methoxy-1-[[3-methoxy-1-[[1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13388416.png)
![3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione](/img/structure/B13388422.png)
![4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13388431.png)
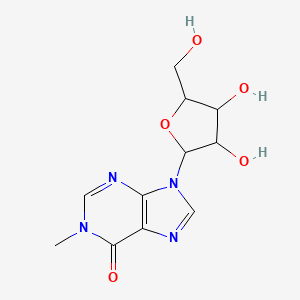
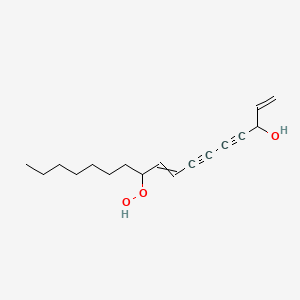
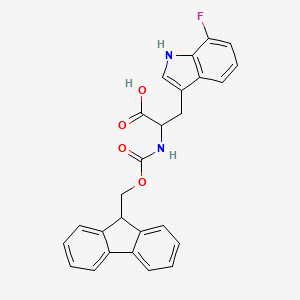
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B13388466.png)
